2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide
Overview
Description
2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide is a complex organic compound that features a quinoline moiety, a cyclohexyl group, and a chloroacetamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloroacetamide Group: The chloroacetamide functionality can be introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Cyclohexylamine Addition: Finally, cyclohexylamine is reacted with the intermediate to form the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclohexyl-N-ethylacetamide
- 2-Chloro-N-cyclohexyl-N-methylacetamide
- 2-Chloro-N-cyclohexylacetamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide stands out due to the presence of the quinoline moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with distinct characteristics.
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-11-18(23)21(14-6-2-1-3-7-14)12-13-10-17(22)20-16-9-5-4-8-15(13)16/h4-5,8-10,14H,1-3,6-7,11-12H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTLEXTUBSECJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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